

Technical Guide: Spectroscopic Profiling of 5-Hydroxy-7-methoxycoumarin

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Compound of Interest

Compound Name: 5-Hydroxy-7-methoxycoumarin

CAS No.: 23053-61-4

Cat. No.: B12653517

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Executive Summary

Compound Identity: **5-Hydroxy-7-methoxycoumarin** CAS Registry Number: 23053-61-4

Synonyms: 5-Hydroxy-7-methoxychromen-2-one; Tomentin (in some contexts, though specificity varies); Aglycone of **5-Hydroxy-7-methoxycoumarin-8-O-glucoside**. Molecular Formula: $C_{10}H_8O_4$ Molecular Weight: 192.17 g/mol [1]

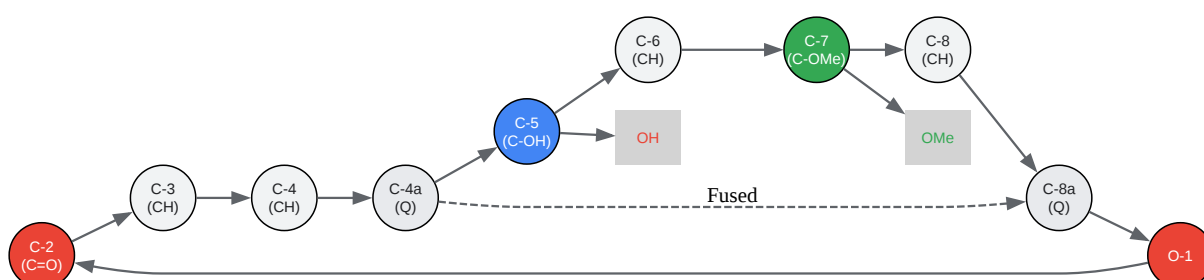
This technical guide provides a comprehensive spectroscopic analysis of **5-Hydroxy-7-methoxycoumarin**, a naturally occurring coumarin found in species such as Thymelaeaceae, *Morus alba*, and *Haplophyllum*. Distinguished by its oxygenation pattern at the C-5 and C-7 positions, this molecule exhibits distinct fluorescence and bioactivity profiles, including reported anticancer and anti-inflammatory properties. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures required for its rigorous identification and quality control in drug development workflows.

Chemical Structure & Numbering System

Correct structural assignment is the prerequisite for interpreting spectroscopic data. The coumarin scaffold follows a specific numbering system where the heteroatom is position 1 and

the carbonyl is position 2.

Visualization: Chemical Structure



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Figure 1: Connectivity and numbering of **5-Hydroxy-7-methoxycoumarin**.^[2] Key functional sites at C-5 (Hydroxyl) and C-7 (Methoxy).^{[3][4][5]}

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of **5-Hydroxy-7-methoxycoumarin** is characterized by the distinct "coumarin doublet" pattern of protons H-3 and H-4, and the meta-coupled aromatic protons H-6 and H-8.

Solvent: DMSO-d₆ (Recommended for solubility and resolution of phenolic protons) Frequency: 400-600 MHz

Table 1: ¹H NMR Data (Representative)

Position	Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment Logic
5-OH	10.50 – 11.20	s (br)	-	Phenolic proton; deshielded by aromatic ring.
H-4	7.95 – 8.15	d	9.5 - 9.8	Deshielded by C-2 carbonyl and peri-effect of 5-OH.
H-8	6.50 – 6.65	d	2.0 - 2.5	Meta-coupling with H-6; shielded by 7-OMe.
H-6	6.30 – 6.45	d	2.0 - 2.5	Meta-coupling with H-8; shielded by 5-OH and 7-OMe.
H-3	6.15 – 6.25	d	9.5 - 9.8	Characteristic coumarin alkene proton; upfield of H-4.
7-OMe	3.80 – 3.85	s	-	Characteristic methoxy singlet.

Table 2: ^{13}C NMR Data (Representative)

Position	Shift (δ , ppm)	Type	Assignment Logic
C-2	160.0 – 162.0	C=O	Lactone carbonyl.
C-7	163.0 – 165.0	C-O	Oxygenated aromatic carbon (Methoxy).
C-5	155.0 – 157.0	C-O	Oxygenated aromatic carbon (Hydroxyl).
C-8a	154.0 – 156.0	C-O	Quaternary junction carbon.
C-4	138.0 – 140.0	CH	Beta-position of enone system.
C-3	110.0 – 112.0	CH	Alpha-position of enone system.
C-6	95.0 – 98.0	CH	Ortho to two oxygenated carbons (Shielded).
C-8	93.0 – 95.0	CH	Ortho to two oxygenated carbons (Shielded).
C-4a	102.0 – 104.0	C	Quaternary junction carbon.
OMe	55.5 – 56.5	CH ₃	Methoxy carbon.

“

Analyst Note: The chemical shift of H-4 is a critical diagnostic. In 5-hydroxycoumarins, the H-4 proton is significantly deshielded compared to unsubstituted coumarins due to the proximity of the oxygen at C-5, often appearing downfield of δ 8.0.

Infrared (IR) Spectroscopy

IR analysis confirms the presence of the lactone ring and the specific oxygenation pattern.

Table 3: Key IR Absorption Bands (KBr Pellet)

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Description
O-H Stretch	3200 – 3450	Broad, Medium	Phenolic hydroxyl group (C-5).
C=O Stretch	1680 – 1720	Strong, Sharp	-unsaturated lactone (coumarin carbonyl).
C=C Stretch	1600 – 1620	Medium	Aromatic ring skeletal vibrations.
C=C Stretch	1560 – 1580	Medium	Conjugated alkene of the pyrone ring.
C-O Stretch	1200 – 1280	Strong	Aryl alkyl ether (C-OMe) and Phenol (C-OH).

Mass Spectrometry (MS)

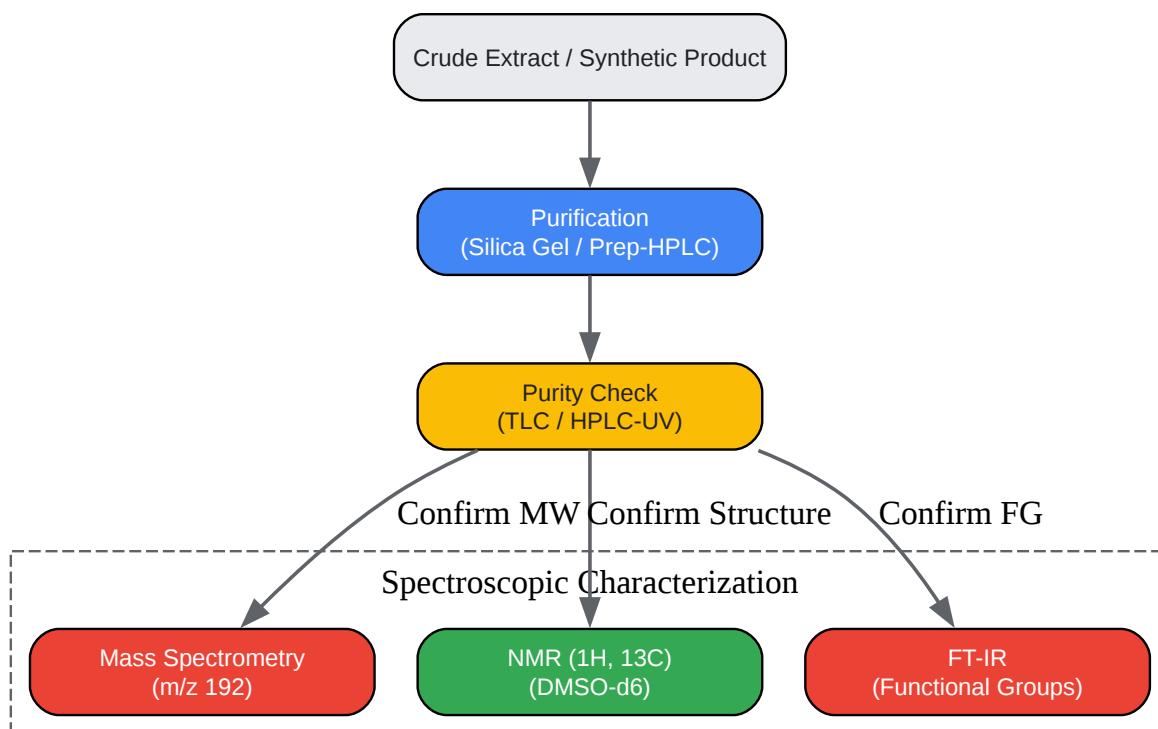
Mass spectrometry provides molecular weight confirmation and a characteristic fragmentation pattern driven by the stability of the benzofuran-type ions formed after CO loss.

Ionization Mode: ESI (Positive/Negative) or EI (70 eV) Molecular Ion [M]⁺:m/z 192

Fragmentation Pathway[6]

- [M]⁺ (m/z 192): Molecular ion.
- [M – CH₃]⁺ (m/z 177): Loss of methyl radical from the methoxy group.
- [M – CO]⁺ (m/z 164): Loss of carbonyl CO from the pyrone ring (common in coumarins).
- [M – 2CO]⁺ (m/z 136): Sequential loss of CO, often leading to a benzofuran-like cation.

Visualization: Analytical Workflow



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Figure 2: Workflow for the isolation and spectroscopic validation of **5-Hydroxy-7-methoxycoumarin**.

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra free from solvent artifacts:

- Mass: Weigh 5–10 mg of purified **5-Hydroxy-7-methoxycoumarin**.
- Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D). DMSO is preferred over CDCl₃ due to the poor solubility of hydroxycoumarins in chloroform and to prevent peak broadening of the phenolic proton.
- Transfer: Transfer to a clean, dry 5 mm NMR tube.

- Acquisition: Run ^1H NMR (16-32 scans) and ^{13}C NMR (1024+ scans).

Isolation Protocol (Natural Source)

Adapted from Haplophyllum and Morus alba extraction methodologies.

- Extraction: Macerate air-dried plant material (e.g., Haplophyllum aerial parts) in Methanol (MeOH) for 48 hours.
- Partition: Evaporate MeOH. Resuspend residue in water and partition sequentially with n-Hexane (to remove lipids) and Chloroform (CHCl_3).
- Target Fraction: The **5-Hydroxy-7-methoxycoumarin** typically resides in the Chloroform or Ethyl Acetate fraction.
- Chromatography: Subject the CHCl_3 fraction to Silica Gel Column Chromatography. Elute with a gradient of n-Hexane:Ethyl Acetate (starting 90:10 to 60:40).
- Crystallization: Recrystallize positive fractions (checked via TLC, UV 365 nm fluorescence: blue/purple) from Methanol/Chloroform.

References

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- Kyoto University.Characterization of Coumarin-Specific Prenyltransferase Activities. (Confirms commercial availability and use as standard). [\[Link\]](#)

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